

# Perfluorodecanesulfonic acid toxicological profile and health effects

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## Compound of Interest

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An In-depth Technical Guide on the Toxicological Profile and Health Effects of Perfluorodecanesulfonic Acid (PFDA/PFDS)

Disclaimer: Specific toxicological data for perfluorodecanesulfonic acid (PFDS), also sometimes referred to as PFDA, is limited in publicly available literature. Therefore, this guide synthesizes information on PFDS where available and leverages data from structurally similar and well-studied per- and polyfluoroalkyl substances (PFAS), primarily perfluorooctane sulfonate (PFOS), to provide a comprehensive toxicological profile. The use of analogue data is clearly indicated.

## Introduction

Perfluorodecanesulfonic acid (PFDS) is a member of the per- and polyfluoroalkyl substances (PFAS) chemical class.<sup>[1]</sup> These synthetic compounds are characterized by a fully fluorinated carbon chain, which imparts properties of thermal, chemical, and biological stability. This stability, however, also leads to their persistence in the environment and bioaccumulation in living organisms.<sup>[1]</sup> PFDS, with its ten-carbon chain, is classified as a long-chain PFAS and is of growing concern due to its detection in environmental and biological samples.<sup>[2]</sup> This technical guide provides a detailed overview of the physicochemical properties, toxicokinetics, mechanisms of toxicity, and health effects of PFDS, intended for researchers, scientists, and drug development professionals.

## Physicochemical Properties

Perfluorodecanesulfonic acid is a solid at room temperature and is a strong acid.[1][3] Its high molecular weight and fluorinated structure contribute to its unique physical and chemical characteristics.

Property	Value	Reference
Chemical Formula	C <sub>10</sub> HF <sub>21</sub> O <sub>3</sub> S	[3][4]
Molecular Weight	600.15 g/mol	[4]
Synonyms	PFDS, Henicosafuorodecanesulfonic acid	[3][4]
CAS Number	335-77-3	[3][4]
Appearance	Dark brown to black solid	[1]

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Direct toxicokinetic studies on PFDS are not readily available. However, research on other perfluoroalkyl sulfonic acids (PFSA) indicates a clear trend of increasing half-life with increasing carbon chain length.[5]

- Absorption: PFAS are readily absorbed following oral exposure.[6]
- Distribution: Following absorption, PFAS bind to proteins in the blood, primarily serum albumin, and are distributed to various tissues, with the highest concentrations typically found in the liver and kidneys.[6]
- Metabolism: PFAS are generally considered to be metabolically inert due to the strength of the carbon-fluorine bond.[6]
- Excretion: Elimination of PFAS is slow, primarily occurring through the urine.[6] The half-life of PFSA in rats increases significantly with chain length; for example, the plasma half-life of perfluorobutane sulfonate (PFBS, C4) is a few hours, while for perfluorooctane sulfonate

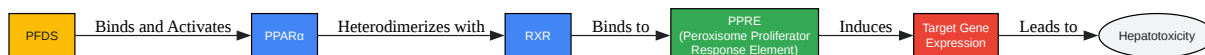
(PFOS, C8) it is approximately 20 days.[5] It is therefore anticipated that PFDS (C10) would have an even longer biological half-life.

## Mechanisms of Toxicity

The toxicity of PFAS is believed to be mediated through several molecular pathways. For PFDS and other long-chain PFAS, the primary mechanisms of interest are the activation of nuclear receptors and interference with cellular signaling pathways.

### Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ) Activation

A well-established mechanism of toxicity for many PFAS is the activation of PPAR $\alpha$ , a nuclear receptor that plays a key role in lipid metabolism and homeostasis.[7][8] Activation of PPAR $\alpha$  by PFAS can lead to a range of downstream effects, including hepatotoxicity.[8] While direct studies on PFDS activation of PPAR $\alpha$  are limited, studies on other long-chain PFAS, including perfluorooctanoic acid (PFOA) and PFOS, have demonstrated their ability to activate both mouse and human PPAR $\alpha$ . [9][10] Furthermore, in vitro assays have shown that perfluorodecanoic acid (the carboxylic acid analogue of PFDS) can activate mouse PPAR $\alpha$ . [9] It is highly probable that PFDS also acts as a PPAR $\alpha$  agonist.

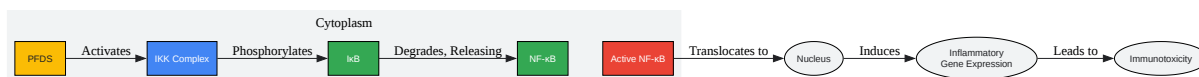


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PPAR $\alpha$  activation pathway by PFDS.

### NF- $\kappa$ B Signaling Pathway

Recent evidence directly implicates PFDS in immunotoxicity through the activation of the nuclear factor kappa B (NF- $\kappa$ B) signaling pathway.[11] NF- $\kappa$ B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and plays a key role in regulating the immune response to infection.[12] A study in zebrafish larvae demonstrated that exposure to PFDS led to the activation of the NF- $\kappa$ B pathway, resulting in pro-inflammatory cytokine expression and immune dysfunction.[11]



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NF-κB signaling pathway activation by PFDS.

## Health Effects

The health effects of PFDS are anticipated to be similar to other long-chain PFAS, which have been associated with a range of adverse outcomes in both animal studies and human epidemiological research.[13]

## Immunotoxicity

There is a growing body of evidence that PFAS can be immunotoxic.[14][15][16] The National Toxicology Program has concluded that PFOS is a presumed immune hazard to humans.[9] As mentioned, PFDS has been shown to induce immunotoxicity in zebrafish through the NF-κB pathway.[11] This suggests that PFDS may suppress the immune system's ability to fight infections and respond to vaccines.

## Hepatotoxicity (Liver Toxicity)

The liver is a primary target organ for PFAS toxicity.[14][17] In rodent studies, exposure to long-chain PFAS, including PFOS and perfluorodecanoic acid, leads to increased liver weight and changes in liver enzymes.[17] These effects are largely attributed to the activation of PPARα.[7]

## Developmental and Reproductive Toxicity

Exposure to certain PFAS has been linked to developmental and reproductive effects.[18] Studies in animals have shown that exposure to PFOS can result in developmental delays and reduced birth weight.[1] Given the persistence and bioaccumulative nature of PFDS, there is concern for its potential to impact fetal development and reproductive health.

## Endocrine Disruption

PFAS have been shown to interfere with the body's natural hormones, particularly thyroid hormones.<sup>[6]</sup> This can have cascading effects on metabolism, growth, and development.

## Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1) and PFOS as "possibly carcinogenic to humans" (Group 2B). While a specific classification for PFDS is not available, its structural similarity to these compounds raises concerns about its carcinogenic potential.

## Quantitative Toxicity Data

As specific quantitative toxicity data for PFDS is scarce, the following tables summarize data for the close structural analogue, perfluorooctane sulfonate (PFOS). This information provides a benchmark for the potential toxicity of PFDS.

Table 1: Acute Oral Toxicity of PFOS

Species	Parameter	Value	Reference
Mouse (Male)	LD <sub>50</sub>	579 mg/kg	<sup>[13]</sup>

Table 2: Subchronic Oral Toxicity of PFOS - Immunological Effects in Mice

Duration	Effect	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference
60 days	Impaired response to sRBC	0.0083	0.083	<sup>[15]</sup>

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level;  
sRBC: sheep red blood cell

## Experimental Protocols

Due to the lack of published, detailed experimental protocols for PFDS toxicity studies, a representative protocol for a 28-day repeated dose oral toxicity study in rodents is provided below, based on OECD Test Guideline 407 and common practices in PFAS research.<sup>[3][19][20]</sup>

## Representative Protocol: 28-Day Oral Gavage Toxicity Study in Rats

**Objective:** To evaluate the potential toxicity of PFDS following repeated oral administration in rats for 28 days.

### Test System:

- Species: Sprague-Dawley rat
- Age: Young adults (approximately 6-8 weeks old at the start of dosing)
- Sex: Equal numbers of males and females
- Group Size: 10 animals per sex per group

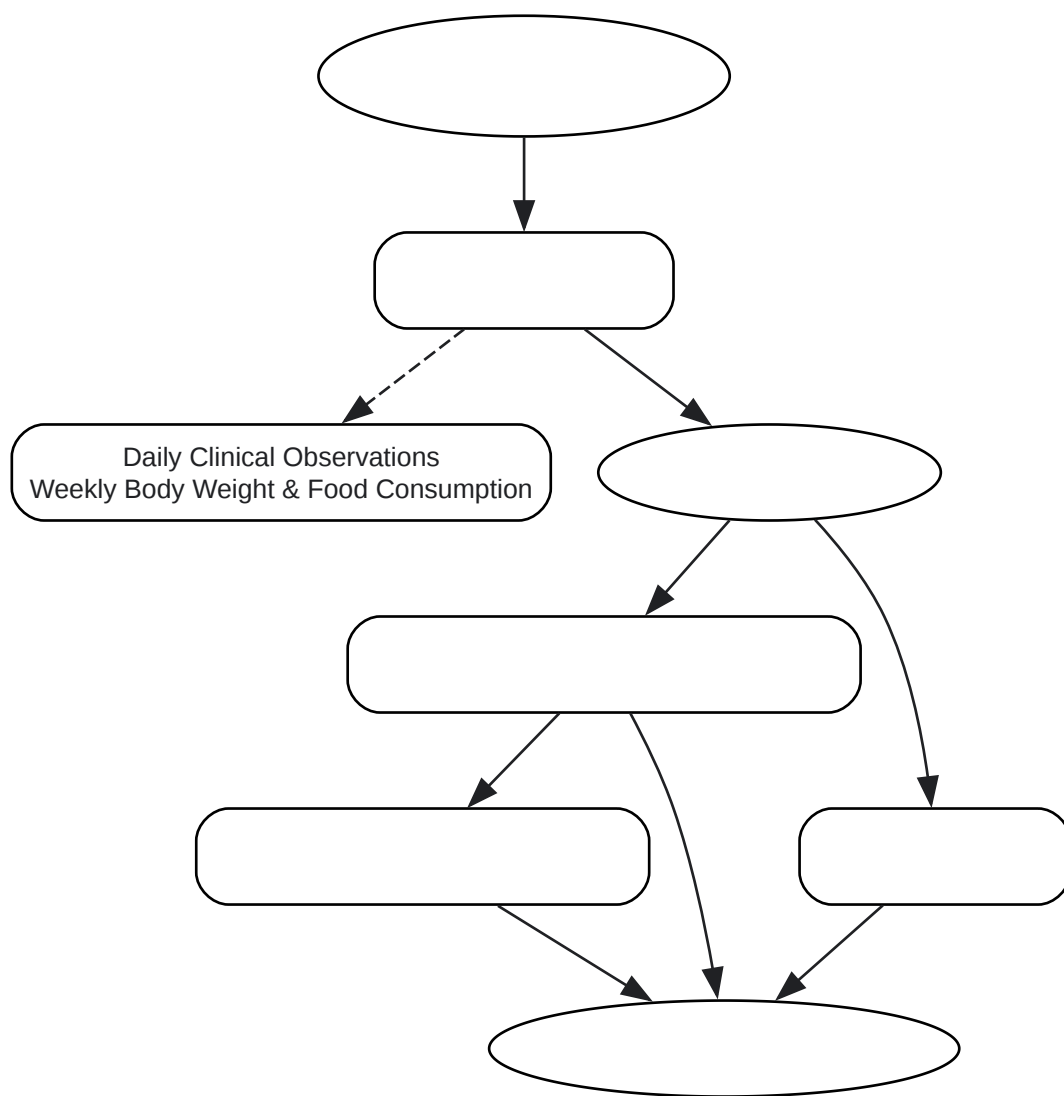
### Experimental Design:

- Control Group: Vehicle control (e.g., deionized water with 2% Tween® 80)
- Test Groups: At least three dose levels of PFDS, plus a control group. Doses would be selected based on any available preliminary toxicity data or by analogy to similar compounds like PFOS.
- Administration: Daily oral gavage for 28 consecutive days.
- Volume: The volume of administration should be kept constant across all groups.

### Observations and Endpoints:

- Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
- Body Weight and Food Consumption: Measured weekly.

- **Clinical Pathology:** At termination, blood samples collected for hematology and clinical chemistry analysis (e.g., liver enzymes, lipids, thyroid hormones).
- **Organ Weights:** At termination, key organs (liver, kidneys, spleen, thymus, etc.) are weighed.
- **Histopathology:** Microscopic examination of preserved organs and tissues from the control and high-dose groups, with further examination of lower-dose groups for any observed lesions.



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Workflow for a 28-day oral toxicity study.

## Conclusion

Perfluorodecanesulfonic acid, a long-chain PFAS, is a persistent and bioaccumulative compound with the potential for significant toxicity. While specific data on PFDS is still emerging, the existing body of research on structurally similar PFAS, such as PFOS, provides a strong basis for concern. The likely mechanisms of toxicity include the activation of PPAR $\alpha$  and disruption of the NF- $\kappa$ B signaling pathway, leading to potential immunotoxicity, hepatotoxicity, and developmental and reproductive effects. Further research is critically needed to establish a comprehensive toxicological profile for PFDS to better understand its risks to human health and the environment.

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